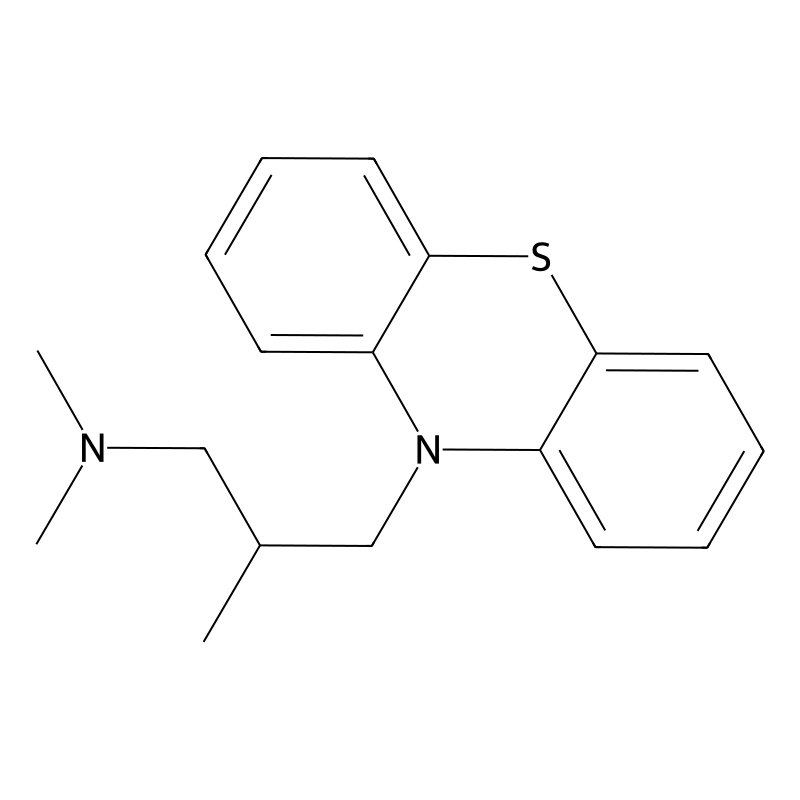

Trimeprazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/

8.35e-03 g/L

Synonyms

Canonical SMILES

Antipsychotic Effects:

Trimeprazine was initially investigated for its potential to treat schizophrenia due to its ability to block dopamine receptors in the brain. However, research showed it to be less effective and with more side effects compared to newer antipsychotics [National Institutes of Health (.gov) website on Schizophrenia, ].

Antinausea and Vomiting:

Trimeprazine has been explored for its potential to manage nausea and vomiting. Studies suggest it may work by blocking specific receptors in the brain responsible for nausea signals Role of central dopamine D2 receptors in the antiemetic effect of trimeprazine. PMID: 21245232, [PubMed].

Other Areas of Investigation:

Trimeprazine has also been studied for its effects on:

- Anxiety Antiemetic effects of trimeprazine maleate and metoclopramide in postoperative nausea and vomiting. Anesth Intensive Care. 1997;25(2):192-5. [PubMed]

- Sleep The effects of trimeprazine on sleep. Electroencephalogr Clin Neurophysiol. 1973;34(4):419-26. [PubMed]

It's important to note that trimeprazine is not widely prescribed due to the availability of safer and more effective medications for these conditions.

Additional Information:

- Trimeprazine is not approved by the Food and Drug Administration (FDA) for any medical use in the United States.

Trimeprazine, also known as Alimemazine, is a tricyclic antihistamine that belongs to the phenothiazine class of compounds. Its chemical formula is , and it has a molecular weight of approximately 298.446 g/mol. Trimeprazine is structurally related to antipsychotic medications but is primarily used for its antihistaminic, sedative, and anti-emetic properties. Unlike other phenothiazines like chlorpromazine and trifluoperazine, trimeprazine is not typically employed as an antipsychotic. Instead, it is mainly utilized to alleviate motion sickness and as an adjunct in cough and cold preparations due to its ability to block histamine H1 receptors, thus reducing symptoms associated with allergic reactions .

Trimeprazine's primary mechanism of action involves its competition with histamine at histamine H1 receptors. Histamine, released by immune cells during allergic reactions, binds to these receptors, triggering symptoms like itching, runny nose, and inflammation. Trimeprazine, by occupying the receptor sites, prevents histamine binding and reduces these effects.

Additionally, trimeprazine's sedative effects likely involve interactions with other neurotransmitter systems in the brain, but the exact mechanisms require further investigation [].

Trimeprazine is generally well-tolerated, but side effects like drowsiness, dry mouth, and dizziness can occur []. In high doses, it can cause more serious side effects like seizures and movement disorders [].

Safety Considerations:

- Contraindications: Trimeprazine should not be used in individuals with hypersensitivity to phenothiazines, glaucoma, or risk of seizures [].

- Pregnancy and lactation: Limited data exist on the safety of trimeprazine during pregnancy and lactation. Use with caution and consult a healthcare professional before administration [].

- Drug interactions: Trimeprazine can interact with other medications, including sedatives, antidepressants, and some pain medications. Consult a healthcare professional before using trimeprazine if taking other medications [].

Trimeprazine exhibits significant biological activity primarily as an antihistamine. It effectively blocks the H1 receptors involved in allergic reactions, thereby reducing symptoms such as pruritus and urticaria. Furthermore, it possesses sedative properties due to its interactions with various neurotransmitter systems, including serotonin and dopamine pathways . Trimeprazine has also been shown to influence thyroid hormone levels in animal models, indicating potential effects on endocrine function .

Trimeprazine is primarily used in clinical settings for its antihistaminic and sedative effects. Its applications include:

- Motion Sickness: Used to prevent nausea associated with motion sickness.

- Allergic Reactions: Acts as an adjunct in treating allergic conditions.

- Sedation: Employed in preoperative settings for its sedative properties.

- Cough Preparations: Often included in formulations to alleviate cough due to colds or allergies .

Trimeprazine exhibits interactions with various substances that can affect its efficacy and safety profile. Notably:

- Alcohol: Concurrent use can enhance central nervous system depressant effects.

- Other Medications: It may interact with drugs affecting serotonin and dopamine pathways, potentially leading to increased sedation or other adverse effects .

In vitro studies have also indicated that trimeprazine and its metabolites may influence thyroid hormone synthesis by inhibiting thyroperoxidase activity .

Trimeprazine shares similarities with several other compounds within the phenothiazine class. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpromazine | C₁₉H₂₁ClN₂S | Antipsychotic | Primarily used for schizophrenia |

| Promethazine | C₁₈H₂₀N₂S | Antihistamine | Stronger sedative effects |

| Fluphenazine | C₂₄H₂₈N₂S | Antipsychotic | Long-acting formulation available |

| Trifluoperazine | C₂₂H₂₃F₃N₂S | Antipsychotic | Potent antipsychotic with less sedation |

Trimeprazine's unique profile lies in its predominant use as an antihistamine rather than an antipsychotic, differentiating it from other phenothiazines that are primarily indicated for psychiatric disorders .

Trimeprazine, chemically known as 10-(3-dimethylamino-2-methylpropyl)phenothiazine, was first synthesized in 1958 during efforts to develop novel phenothiazine derivatives with enhanced antihistaminic properties. Initially investigated for its sedative and antiemetic effects, it diverged from earlier phenothiazines like chlorpromazine, which were primarily antipsychotic. By the 1960s, trimeprazine gained recognition for its antipruritic applications, particularly in managing allergic dermatitis and urticaria. Its veterinary use, notably in formulations such as Temaril-P (combined with prednisolone), was later approved in the U.S. for dogs, highlighting its versatility beyond human medicine.

Classification within Phenothiazine Derivatives

Trimeprazine belongs to the tricyclic phenothiazine derivative class, characterized by a three-ring system with a sulfur and nitrogen heteroatom. Unlike antipsychotic phenothiazines (e.g., chlorpromazine), trimeprazine lacks significant dopamine receptor antagonism, instead acting as a first-generation H1-receptor antihistamine. Structurally, it features a branched alkyl chain (3-dimethylamino-2-methylpropyl) at the N10 position, which is critical for its antihistaminic activity. This modification reduces affinity for dopamine receptors while enhancing histamine H1 receptor blockade, distinguishing it from neuroleptic phenothiazines.

Table 1: Key Structural Features of Trimeprazine vs. Typical Phenothiazines

| Feature | Trimeprazine | Antipsychotic Phenothiazines (e.g., Chlorpromazine) |

|---|---|---|

| N10 Substituent | Branched alkyl chain | Straight-chain alkyl or piperazine groups |

| Receptor Affinity | H1 > Dopamine | Dopamine > H1 |

| Primary Use | Antipruritic, Antihistamine | Antipsychotic |

Significance in Chemical and Pharmacological Research

Trimeprazine’s unique pharmacological profile has made it a valuable tool for studying histamine receptor dynamics and allergic response modulation. Recent research has expanded its applications into metabolic disorders, with studies demonstrating its ability to upregulate insulin receptor substrate 2 (IRS2) in pancreatic β-cells, suggesting potential roles in diabetes management. Additionally, its activation of carbonic anhydrase isoforms II and VII underscores its relevance in neurological and metabolic research.

Molecular Formula (C₁₈H₂₂N₂S) and Weight (298.446 g/mol)

Trimeprazine possesses the molecular formula C₁₈H₂₂N₂S, corresponding to a molecular weight of 298.446 grams per mole [1] [2]. The compound contains eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one sulfur atom, reflecting its complex heterocyclic structure. The exact mass has been precisely determined as 298.150360 atomic mass units, with a monoisotopic mass of 298.150370 u [3] [4].

The elemental composition analysis reveals carbon comprising 72.44% of the molecular weight, hydrogen contributing 7.43%, nitrogen accounting for 9.39%, and sulfur representing 10.74% of the total molecular mass [5]. These proportions are consistent with the tricyclic phenothiazine framework and the attached aliphatic side chain containing the pharmacologically active dimethylamino functionality.

| Parameter | Value | Reference/Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂N₂S | NIST WebBook, PubChem |

| Molecular Weight (g/mol) | 298.446 | NIST WebBook, PubChem |

| Exact Mass (u) | 298.150360 | ChemSrc Database |

| Elemental Composition - Carbon (%) | 72.44 | Hodoodo Chemicals |

| Elemental Composition - Hydrogen (%) | 7.43 | Hodoodo Chemicals |

| Elemental Composition - Nitrogen (%) | 9.39 | Hodoodo Chemicals |

| Elemental Composition - Sulfur (%) | 10.74 | Hodoodo Chemicals |

Structural Features and Functional Groups

The structural architecture of trimeprazine is characterized by a phenothiazine core scaffold featuring a tricyclic 6-6-6 ring system [6] [7]. This framework consists of two benzene rings linked through a central six-membered heterocyclic ring containing both sulfur and nitrogen atoms at positions 5 and 10, respectively [6]. The phenothiazine scaffold provides the essential structural foundation that determines the pharmacological classification and biological activity profile of the compound [8].

The molecule contains several distinct functional groups that contribute to its pharmacological properties. The most prominent feature is the side chain attached at the N-10 position, consisting of a 3-(dimethylamino)-2-methylpropyl substituent [1] [9]. This side chain incorporates a terminal tertiary amine group (dimethylamino functionality) connected through a three-carbon propyl linker, with a methyl substituent at the second carbon position of the chain [9].

The dimethylamino group represents a critical pharmacophore, as it remains ionizable under physiological pH conditions and serves as the primary site for receptor binding interactions [10]. The three-carbon chain bridge provides optimal spatial positioning for biological activity, while the methyl substituent at the propyl chain introduces a chiral center that affects the stereochemical properties of the molecule [11].

| Structural Component | Description | Chemical Significance |

|---|---|---|

| Core scaffold | Phenothiazine | Determines pharmacological class |

| Tricyclic ring system | 6-6-6 ring system | Provides molecular rigidity |

| Heterocyclic atoms | Sulfur (thia) and Nitrogen (aza) | Essential for biological activity |

| Side chain at N-10 | 3-(Dimethylamino)-2-methylpropyl | Responsible for receptor binding |

| Dimethylamino group | Terminal tertiary amine | Ionizable under physiological pH |

| Propyl linker | 3-carbon chain bridge | Optimal length for activity |

| Methyl substituent | At position 2 of propyl chain | Affects stereochemistry |

Stereochemistry and Isomerism

Trimeprazine exhibits stereochemical complexity due to the presence of a single chiral center located at the second carbon atom of the propyl side chain [12] [13]. This stereocenter gives rise to two enantiomeric forms: the R-configuration and S-configuration, which are non-superimposable mirror images of each other [13] [14].

The commercial form of trimeprazine is typically supplied as a racemic mixture, containing equal proportions of both enantiomers [12] [15]. This racemic form exhibits no net optical activity, as the dextrorotatory properties of one enantiomer are exactly canceled by the levorotatory properties of its mirror image [12]. The stereochemistry is classified as "racemic" with defined stereocenters recorded as 1 out of 1 possible, and no E/Z geometric centers present in the molecule [12].

Each enantiomer possesses distinct three-dimensional spatial arrangements that may result in different pharmacological potencies and biological activities [16]. The R-enantiomer and S-enantiomer can be individually isolated and characterized, with specific InChI keys assigned for identification: ZZHLYYDVIOPZBE-AWEZNQCLSA-N for the R-form and ZZHLYYDVIOPZBE-VIFPVBQESA-N for the S-form [13].

| Property | Value/Description | Clinical Significance |

|---|---|---|

| Chiral centers | 1 chiral center at C-2 of propyl chain | Source of stereoisomerism |

| Stereochemistry type | Carbon-based stereocenter | Determines 3D structure |

| Optical activity | (+/-) for racemic form | No net rotation in racemate |

| Racemic mixture | Equal mixture of R and S forms | Commercial form typically used |

| R-enantiomer | Dextrorotatory form | May have different potency |

| S-enantiomer | Levorotatory form | May have different potency |

| Defined stereocenters | 1 out of 1 possible | Single point of chirality |

Phenothiazine Scaffold Characteristics

The phenothiazine scaffold of trimeprazine represents a tricyclic dibenzo- [12] [2]-thiazine ring system that serves as the fundamental structural framework [8]. This scaffold consists of a central six-membered thiazine ring fused with two benzene rings through linear condensation, creating an extended aromatic system with significant π-conjugation [17] [8].

The central heterocyclic ring contains two heteroatoms: sulfur at position 5 and nitrogen at position 10 according to standard phenothiazine numbering conventions [6] [7]. The sulfur atom contributes to the electronic distribution within the ring system and influences the overall electronic properties of the molecule [18]. The nitrogen atom at position 10 serves as the attachment point for the pharmacologically active side chain and represents the primary site for structural modifications [19].

The phenothiazine framework exhibits a characteristic non-planar, folded structure rather than a completely flat aromatic system [20]. This three-dimensional arrangement influences molecular recognition patterns and affects interactions with biological targets [17]. The scaffold provides high lipophilic character, which significantly impacts membrane permeability and tissue distribution properties [18].

The electron-rich nature of the heteroatoms within the phenothiazine ring system determines reactivity patterns and contributes to the overall pharmacological profile [18]. The extended aromatic character facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the lipophilic properties enable effective membrane penetration [17].

| Characteristic | Description | Impact on Properties |

|---|---|---|

| Ring system | Tricyclic dibenzo- [12] [2]-thiazine | Defines pharmacological class |

| Central heterocycle | 6-membered thiazine ring | Contains key heteroatoms |

| Fusion type | Linear condensation | Provides structural rigidity |

| Sulfur position | Position 5 | Influences electronic properties |

| Nitrogen position | Position 10 | Substitution site for side chain |

| Aromatic character | Extended π-conjugation | Affects receptor interactions |

| Planarity | Non-planar, folded structure | Influences molecular recognition |

| Electron distribution | Electron-rich heteroatoms | Determines reactivity patterns |

| Lipophilicity contribution | High lipophilic character | Affects membrane permeability |

Salt Forms and Derivative Compositions

Trimeprazine is available in multiple salt forms and derivative compositions, each designed to optimize specific pharmaceutical properties such as solubility, stability, and bioavailability [12] [21] [15]. The free base form represents the parent compound with molecular formula C₁₈H₂₂N₂S and molecular weight 298.446 g/mol, serving primarily as a reference standard for analytical purposes [1] [5].

The hydrochloride salt form (C₁₈H₂₃ClN₂S) provides enhanced water solubility compared to the free base, with a molecular weight of 334.907 g/mol [12] [22]. This salt form facilitates pharmaceutical formulation and improves dissolution characteristics for oral administration routes [22].

Trimeprazine tartrate represents the most commonly utilized pharmaceutical salt, with the composition (C₁₈H₂₂N₂S)₂·C₄H₆O₆ and molecular weight 746.978 g/mol [21] [15]. This form consists of two molecules of trimeprazine combined with one molecule of tartaric acid, providing optimal balance between stability and bioavailability [23] [24]. The tartrate salt has been extensively used in clinical applications and serves as the standard formulation for many commercial preparations [25].

Trimeprazine maleate offers an alternative salt form with molecular formula C₁₈H₂₂N₂S·C₄H₄O₄ and molecular weight 414.518 g/mol [26] [27]. This salt provides different solubility characteristics and may offer advantages in specific formulation contexts [28].

Enantiopure forms are available for both tartrate and maleate salts, allowing for the study of individual enantiomer properties [29] [30]. The R-form of trimeprazine tartrate and the R-form of trimeprazine maleate provide opportunities for investigating stereochemistry-activity relationships and developing more selective therapeutic agents [31].

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Usage/Notes |

|---|---|---|---|---|

| Trimeprazine (free base) | C₁₈H₂₂N₂S | 298.446 | 84-96-8 | Reference standard |

| Trimeprazine Hydrochloride | C₁₈H₂₃ClN₂S | 334.907 | 1936-51-2 | Water-soluble form |

| Trimeprazine Tartrate | (C₁₈H₂₂N₂S)₂·C₄H₆O₆ | 746.978 | 4330-99-8 | Most common pharmaceutical salt |

| Trimeprazine Maleate | C₁₈H₂₂N₂S·C₄H₄O₄ | 414.518 | 179167-82-9 | Alternative salt form |

| Trimeprazine Tartrate (R)-form | C₄₀H₅₀N₄O₆S₂ | 747.0 | Variable | Enantiopure tartrate |

| Trimeprazine Maleate (R)-form | C₂₂H₂₆N₂O₄S | 414.52 | 36506-71-5 | Enantiopure maleate |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

150-175 °C @ 0.3 MM HG

Heavy Atom Count

LogP

4.71 (LogP)

4.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

ITS TRANQUILIZING PROPERTIES ARE OF LOW ORDER... /TARTRATE/

IT IS CONSIDERED EFFECTIVE FOR USE IN TREATMENT OF PRURITIC SYMPTOMS DUE TO URTICARIA; PROBABLY EFFECTIVE FOR SYMPTOMATIC RELIEF IN MGMNT OF NASAL ALLERGIES; & POSSIBLY EFFECTIVE FOR PROLONGED RELIEF OF PRURITIC SYMPTOMS IN VARIETY OF ALLERGIC & NONALLERGIC CONDITIONS... /TARTRATE/

...POSSIBLY EFFECTIVE FOR PROLONGED RELIEF OF PRURITIC SYMPTOMS...INCL NEURODERMATITIS, CONTACT DERMATITIS, PITYRIASIS ROSEA, POISON IVY DERMATITIS, ECZEMATOUS DERMATITIS, PRURITUS ANI & VULVAE, DRUG RASH & CHICKENPOX... /TARTRATE/

For more Therapeutic Uses (Complete) data for TRIMEPRAZINE (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AD - Phenothiazine derivatives

R06AD01 - Alimemazine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

ULTIMATE SOJOURN OF PHENOTHIAZINE DRUGS IN BODY IS EXCEEDINGLY LONG. SIX MO AFTER DISCONTINUATION OF THESE DRUGS, VARIOUS METABOLITES ARE DETECTABLE IN URINE. /PHENOTHIAZINES/

Metabolism Metabolites

YIELDS 10-(3-DIMETHYLAMINO-2-METHYLPROPYL)PHENOTHIAZINE SULFOXIDE AND 10-(3-METHYLAMINO-2-METHYLPROPYL)PHENOTHIAZINE IN RAT; HEWICK, DS, & BECKETT, AH, BIOCHEM J, 122, 56P (1971). /FROM TABLE/

METABOLIZED PRIMARILY BY THE LIVER. HEPATIC METABOLIC REACTIONS INCLUDE OXIDATION, HYDROXYLATION, DEMETHYLATION, SULFOXIDE FORMATION AND CONJUGATION WITH GLUCURONIC ACID, METABOLIC ALTERATIONS IN THE SIDE CHAIN MAY ALSO OCCUR /HUMAN, ORAL/. /TARTRATE/

Wikipedia

Drug Warnings

SEDATION & MILD TRANQUILIZATION ALSO OCCUR. SYMPTOMS OF OVERDOSAGE ARE DIZZINESS...AND CENTRAL DEPRESSION LEADING TO COMA.

VET: AVOID RAPID IV & INTRAARTERIAL INJECTIONS /IN ANIMALS/.

DROWSINESS MOST COMMON REACTION. ALL PRECAUTIONS APPLICABLE TO PHENOTHIAZINES SHOULD BE OBSERVED. /TARTRATE/

For more Drug Warnings (Complete) data for TRIMEPRAZINE (9 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

XYLENE SOLN OF PHENOTHIAZINE IS REFLUXED WITH SODAMIDE...AFTER WHICH SOLN OF (3-CHLORO-2-METHYLPROPYL)DIMETHYLAMINE IN XYLENE...& REFLUXING CONTINUED... TRIMEPRAZINE...EXTRACTED WITH AQ ACID &...LIBERATED WITH ALKALI & EXTRACTED WITH ETHER. ...BASE IS DISTILLED...& REACTED WITH...TARTARIC ACID. ... /TARTRATE/

General Manufacturing Information

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF SEVERAL N-10-SUBSTITUTED PHENOTHIAZINE DERIVATIVES.

SEPARATION OF PHENOTHIAZINES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

CHARACTERIZATION OF PHENOTHIAZINE DRUGS BY REVERSED-PHASE THIN-LAYER CHROMATOGRAPHY.

USE OF ISOCRATIC MULTI-COLUMN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUALITATIVE ANALYSIS & CHARACTERIZATION OF BASIC DRUGS.

Interactions

MAY INCR TOXICITY OF ORGANOPHOSPHORUS OR OTHER ACETYLCHOLINESTERASE INHIBITORS & PROCAINE. DO NOT USE EPINEPHRINE TO COMBAT ITS HYPOTENSIVE OR DEPRESSANT EFFECTS AS IT POTENTIATES THEM.

POSSIBILITY OF SEVERE HYPOTHERMIA...IN PATIENTS RECEIVING /CONCOMITANT/ ANTIPYRETIC THERAPY...ADDITIVE WITH, OR MAY POTENTIATE, ACTION OF CNS DEPRESSANTS...ATROPINE, HYPOTENSIVE AGENTS, NARCOTICS, BARBITURATES...OTHER SEDATIVES, ANESTHETICS, TRANQUILIZERS...ALCOHOL. /TARTRATE/

Stability Shelf Life

Dates

[Alimemazine in treatment of agitation in schizophrenia]

D V Savelev, A M Reznik, A S Chernov, D S Andreyuk, A V MudrakPMID: 32729693 DOI: 10.17116/jnevro202012006268

Abstract

An analysis of the efficacy and safety of additional therapy of excitement with the injectable form of alimemazine during exacerbations of schizophrenia with psychomotor agitation, impulsivity, including dangerous behavior, irritability, conflict, hostility, aggressiveness, anxiety, sleep disturbances (insomnia).Thirty patients, aged 18 to 65 years, with a diagnosis of «paranoid schizophrenia», established in accordance with the ICD-10 criteria, were studied. The patients received treatment with a second-generation antipsychotic and alimemazine (intramuscular injection solution) in daily dose from 25 mg to 150 mg during no more than 9 days. The patients were assessed with psychometric scales (PANSS, ABS, HARS and VAS) four times during the observation period.

During therapy with a combination of second-generation antipsychotics and alimemazine solution for intramuscular injection, a reliable (

<0.001) reduction in the severity of psychotic symptoms assessed with PANSS was achieved by 8-9 days (the average total score decreased by 30% relative to the initial level) that indicated the improvement in all manifestations of schizophrenia exacerbation. A decrease of 34.8% (

=0.007) in the risk of aggression (PANSS points S1-S3) was established. The level of excitation on the agitation scale (ABS) decreased by 3.6% (

<0.001). In 50% of patients, manifestations of anxiety disappeared, and the average HARS score decreased by 2.2 times compared with the initial level (

<0.001). Almost half of the patients noted the normalization of sleep, and the average value of sleep disturbance on a visual analogue scale decreased threefold compared with the initial level (

<0.001). The observed adverse events were moderate or mild. Alimemazine shows the highest efficacy in the treatment of anxiety arousal in patients with schizophrenia with affective-delusional attacks.

[The efficacy of alimemazine (solution for intramuscular injection) in complex with antidepressants in the treatment of anxiety and depressive disorders]

I A Demyanov, E O Boyko, O G Zaitceva, M G PogodinaPMID: 31626168 DOI: 10.17116/jnevro201911908132

Abstract

To evaluate the efficacy of alimemazine in the form of a solution for intramuscular injections in the treatment of anxiety and depressive disorders.Twenty patients, who met ICD-10 criteria for anxiety and depressive disorders, participated in the clinical observation. Alimemazine was used in the form of a solution for intramuscular injection (5 mg/ml) along with SSRIs and SNRIs.

The significant positive dynamics in the reduction of anxiety-depressive disorders, sleep disorders and vegetative symptoms was observed in patients treated with alimemazine (solution) and antidepressants from the group of SSRIs and SSRIs.

The drug has demonstrated efficacy and a favorable tolerability profile.

[The development of the methods for the extraction, identification, and quantitative determination of alimemazine in the biological fluids from the laboratory animals under the acute poisoning conditions]

A S Rybasova, I P Remezova, D A Lyubchenko, E V Svetlichnaya, N S AvramenkoPMID: 30724891 DOI: 10.17116/sudmed20196201131

Abstract

There is the present-day tendency toward prescribing atypical neuroleptics for the management of neurologic and psychic disorders. Alimemazine appears to be very frequently used for this purpose due to the broad spectrum of its actions. At the same time, cases of alimemazine poisoning with the fatal outcome have been described. The objective of the present study was determine alimemazine in the biological fluids from the laboratory animals under the acute poisoning conditions. The experiments were carried with the use of the Wistar rats having 200 g body weight. Alimemazine was isolated from their biological fluids (blood plasma and urine) using the liquid-liquid extraction techniques developed specially for the purpose of this study. Alimemazine was extracted and quantitatively determined by HPLC and HPLC/MS. The method for the isolation of alimemazine from the urine and blood plasma is described. The results of the study give evidence that the maximum amount of the substance of interest can be extracted from the blood plasma within 1 hour after the administration of the toxic dose of alimemazine and within 2 hours after the administration of its therapeutic dose. The maximum amount of alimemazine in the urine is found within 3 hours after the administration of its therapeutic dose to the laboratory animals. It is concluded that the proposed methods for the extraction of alimemazine from the biological fluids can be included in the scheme of the chemical toxicological analysis of this substance.Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions

Laura Escuder-Gilabert, Yolanda Martín-Biosca, Mireia Perez-Baeza, Salvador Sagrado, María José Medina-HernándezPMID: 29775773 DOI: 10.1016/j.watres.2018.05.008

Abstract

A great number of available pharmaceuticals are chiral compounds. Although they are usually manufactured as racemic mixtures, they can be enantioselectively biodegraded as a result of microbial processes. In this paper, a biodegradability assay in similar conditions to those recommended in OECD tests of enantiomers of trimeprazine (a phenothiazine employed as a racemate) is carried out. Experiments were performed in batch mode using a minimal salts medium inoculated with an activated sludge (collected from a Valencian Waste Water Treatment Plant, WWTP) and supplemented with the racemate. The concentration of the enantiomers of trimeprazine were monitored by means of a chiral HPLC method using a cellulose-based chiral stationary phase and 0.5 M NaClO/acetonitrile (60:40, v/v) mobile phases. Experiments were performed at three concentration levels of the racemate. In parallel, the optical density at 600 nm (OD600) was measured to control the biomass growth and to connect it with enantioselectivity. The calculated enantiomeric fractions (EF) offer the first evidence of enantioselective biodegradation of trimeprazine. A simplified Monod equation was used as a curve fitting approach for concentration (S), biodegradation (BD), and for the first time, EF experimental data in order to expand the usefulness of the results. Precision studies on S (repeatability conditions) and, for the first time, EF (intermediate precision conditions) were also performed.

[The safety and efficacy of alimemazine (teraligen) in relieving anxiety in patients with alcohol addiction]

A R Asadullin, V L Yuldashev, G M Asadullina, E A Akhmetova, K A IshchenkoPMID: 29658503 DOI: 10.17116/jnevro20181181239-44

Abstract

To assess the efficacy of monotherapy of anxiety in alcoholism with alimemazine (teraligen).Thirty-six patients with alcohol addiction were treated with alimemazine in dose 15 mg during 9 month. In control group (11 patients) teraligen was no used.

A significant positive effect of treatment with teraligen was observed. There were the improvement in alcohol addiction course, decrease in scores on the Addiction Severity Index (ASI) from severe to mild level and decrease in trait and state anxiety measured with the Spielberger-Khanin scale from high to low levels. The reduction on symptoms of depression from moderate (at baseline) to subdepressive levels on the Beck Depression Inventory was noted in the end of treatment.

Properties of the tick-borne encephalitis virus population during persistent infection of ixodid ticks and tick cell lines

Oxana A Belova, Alexander G Litov, Ivan S Kholodilov, Liubov I Kozlovskaya, Lesley Bell-Sakyi, Lidiya Iu Romanova, Galina G KarganovaPMID: 28784308 DOI: 10.1016/j.ttbdis.2017.07.008

Abstract

Tick-borne encephalitis virus (TBEV) is the causative agent of tick-borne encephalitis (TBE), a vector-borne zoonotic neuroinfection. For successful circulation in natural foci the virus has to survive in the vector for a long period of time. Information about the effect of long-term infection of ticks on properties of the viral population is of great importance. In recent years, changes in the eco-epidemiology of TBEV due to changes in distribution of ixodid ticks have been observed. These changes in TBEV-endemic areas could result in a shift of the main tick vector species, which in turn may lead to changes in properties of the virus. In the present study we evaluated the selective pressure on the TBEV population during persistent infection of various species of ticks and tick cell lines. TBEV effectively replicated and formed persistent infection in ticks and tick cell lines of the vector species (Ixodes spp.), potential vectors (Dermacentor spp.) and non-vector ticks (Hyalomma spp.). During TBEV persistence in Ixodes and Dermacentor ticks, properties of the viral population remained virtually unchanged. In contrast, persistent TBEV infection of tick cell lines from both vector and non-vector ticks favoured selection of viral variants with low neuroinvasiveness for laboratory mice and substitutions in the E protein that increased local positive charge of the virion. Thus, selective pressure on viral population may differ in ticks and tick cell lines during persistent infection. Nevertheless, virus variants with properties of the original strain adapted to mouse CNS were not eliminated from the viral population during long-term persistence of TBEV in ticks and tick cell lines.[Alimemazine-induced restless legs syndrome: About two cases]

Céline Gonzalez, Valérie Gras-Champel, Kamel MasmoudiPMID: 28647108 DOI: 10.1016/j.therap.2017.04.001

Abstract

Neddylation of sterol regulatory element-binding protein 1c is a potential therapeutic target for nonalcoholic fatty liver treatment

Uk-Il Ju, Do-Won Jeong, Jieun Seo, Jun Bum Park, Jong-Wan Park, Kyung-Suk Suh, Jae Bum Kim, Yang-Sook ChunPMID: 32332706 DOI: 10.1038/s41419-020-2472-6

Abstract

Nonalcoholic fatty liver disease (NAFLD) is a risk factor for progression of steatohepatitis, liver cirrhosis, and liver cancer. Although pathological condition of NAFLD, which arises from an excessive accumulation of triglyceride in the liver, is accompanied by elevated sterol regulatory element-binding protein 1c (SREBP1c) level, it is largely unknown which factors are involved in the modification of SREBP1c. In this study, we discovered that neddylation of SREBP1c competes with its ubiquitination and stabilizes SREBP1c protein level, and eventually promotes hepatic steatosis. We also demonstrated that human homolog of mouse double minute 2 (HDM2) acts as an E3 neddylation ligase of SREBP1c. Further, treatment with the neddylation inhibitor, MLN4924, attenuates high-fat diet-induced hepatic steatosis by reducing the levels of SREBP1c protein and hepatic triglyceride. Our results indicate that the blockade of SREBP1c neddylation could be a novel approach in the defense against NAFLD.Are antihistamines effective in children? A review of the evidence

Pauline De Bruyne, Thierry Christiaens, Koen Boussery, Els Mehuys, Myriam Van WinckelPMID: 27335428 DOI: 10.1136/archdischild-2015-310416

Abstract

During the last decades, much attention has been paid to off-label and unlicensed prescriptions in paediatrics. However, on-label prescribing can also cause health issues. In this paper, the case of first-generation H-antihistamines is investigated, notably the range of indications for which products are licensed in different European countries and the evidence base (or lack thereof) for each indication, as well as reported adverse drug reactions.

Review of the Summary of Product Characteristics of first-generation H

-antihistamines with a focus on paediatric use. This is plotted against the evidence available in the literature.

This investigation shows a large variability in labelled indications and licensing ages when compared in five different European countries. Moreover, most of the indications are not based on clinical trials evaluating efficacy and safety of these drugs in children.

Many of the licensed indications of first-generation antihistamines do not appear to be evidence based.

Alimemazine poisoning as evidence of Munchausen syndrome by proxy: A pediatric case report

Isabel Gomila, Victoria López-Corominas, Manuela Pellegrini, Loreto Quesada, Elena Miravet, Simona Pichini, Bernardino BarcelóPMID: 27567044 DOI: 10.1016/j.forsciint.2016.08.010